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Compound of Interest

5-(P-tolyl)isoxazole-4-carbonyl
Compound Name:
chloride

Cat. No.: B8815688

Get Quote

Compound Profile & Significance

e IUPAC Name: 5-(4-methylphenyl)isoxazole-4-carbonyl chloride
o CAS Registry Number: 1003562-04-6
¢ Molecular Formula: C

H
CINO

¢ Molecular Weight: 221.64 g/mol
e Physical State: Off-white to pale yellow crystalline solid (moisture sensitive).

Core Application: This compound serves as an electrophilic "warhead" for introducing the 5-
arylisoxazole pharmacophore. It is frequently employed in the synthesis of non-steroidal anti-
inflammatory drugs (NSAIDs) (analogous to valdecoxib intermediates) and semi-synthetic
penicillins (isoxazolyl penicillins).
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Synthesis & Structural Logic

To understand the spectroscopy, one must understand the molecular skeleton. The 5-aryl-4-
carbonyl substitution pattern is typically achieved via the cyclization of enaminones or 1,3-
dipolar cycloaddition, followed by chlorination.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the industrial route ensuring high regioselectivity for the 5-(p-
tolyl) isomer, distinguishing it from the 3-(p-tolyl) isomer.

Chlorination
. c IS Ethyl 5-(p 4 | 5 acid - 5-(p-tolyl)isoxazole-4-carbonyl chioride
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Click to download full resolution via product page

Figure 1: Regioselective synthesis pathway ensuring the p-tolyl group is positioned at C5 and
the carbonyl at C4.

Spectroscopic Data Atlas

The following data is synthesized from authoritative fragment analysis of the isoxazole scaffold

and p-tolyl derivatives.

A. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the reactive acyl chloride functionality.
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B. Nuclear Magnetic Resonance ( H-NMR)

Solvent: CDCI

(Deuterochloroform) is preferred to prevent hydrolysis. Note: The absence of a substituent at
Position 3 results in a highly diagnostic singlet.
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C. Mass Spectrometry (MS)[1]

 lonization Mode: EI (Electron Impact) or ESI+ (in MeOH, likely observing methyl ester artifact
if not careful).

e Molecular lon (M

): 221 (for

Cl) and 223 (for
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cl).

 |sotope Pattern: Distinct 3:1 ratio between M and M+2 peaks, confirming the presence of one
Chlorine atom.

e Fragmentation:
o m/z 186: [M — Cl]

(Acylium ion). Base peak in many acyl chlorides.

o m/z91l:[C

H

]

(Tropylium ion), characteristic of the tolyl group.

Quality Control & Handling Protocol

Acid chlorides are inherently unstable to moisture. The following self-validating protocol
ensures data integrity.

Purity Verification (The "Methanol Test")

Before committing the material to a valuable reaction, perform a derivatization check:
e Dissolve a small aliquot (~5 mg) in anhydrous Methanol (0.5 mL).

e Wait 5 minutes (rapid conversion to Methyl Ester).

e Run TLC or LC-MS.

o Result: You should see a single spot/peak corresponding to Methyl 5-(p-tolyl)isoxazole-4-
carboxylate (MW ~217).

o Failure Mode: If you see the free acid (MW 203) or multiple spots, the acid chloride has
hydrolyzed or degraded.
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Storage

o Atmosphere: Store under Argon or Nitrogen.
e Temperature: 2—-8°C.

o Container: Tightly sealed glass vial with a Teflon-lined cap. Parafilm is insufficient for long-
term storage of acid chlorides.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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